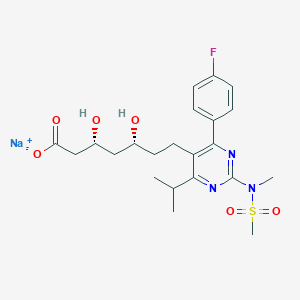

6,7-Dihydro Rosuvastatin Sodium Salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H29FN3NaO6S |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C22H30FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;+1/p-1/t16-,17-;/m1./s1 |

InChI Key |

IYNWBPFVIZBGIK-GBNZRNLASA-M |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Origin of Product |

United States |

Synthesis and Chemical Derivation of 6,7 Dihydro Rosuvastatin Sodium Salt

Synthetic Pathways for Targeted Production

While 6,7-Dihydro Rosuvastatin (B1679574) is primarily known as an impurity, its targeted synthesis is crucial for use as a reference standard in analytical testing to ensure the purity of the final Rosuvastatin drug product. The synthesis would logically involve the reduction of the double bond in the heptenoate side chain of a suitable Rosuvastatin intermediate or Rosuvastatin itself.

A plausible synthetic route for the targeted production of 6,7-Dihydro Rosuvastatin would involve the catalytic hydrogenation of a protected Rosuvastatin ester. This process would utilize a catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) in the presence of hydrogen gas. The protecting groups on the diol and carboxylic acid functionalities would prevent unwanted side reactions.

Table 1: Plausible Synthetic Steps for 6,7-Dihydro Rosuvastatin Sodium Salt

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of Diol and Carboxylic Acid | e.g., Acetonide protection for the diol, esterification of the carboxylic acid | Protected Rosuvastatin |

| 2 | Catalytic Hydrogenation | H₂, Pd/C or PtO₂, suitable solvent (e.g., ethanol, ethyl acetate) | Protected 6,7-Dihydro Rosuvastatin |

| 3 | Deprotection | Acidic or basic hydrolysis | 6,7-Dihydro Rosuvastatin |

| 4 | Salt Formation | Sodium hydroxide (B78521) or sodium alkoxide | This compound |

Methodologies for Stereoselective Synthesis

The stereochemistry of the two chiral centers at the C3 and C5 positions of the dihydroxy heptanoate (B1214049) side chain is critical for the biological activity of statins. For 6,7-Dihydro Rosuvastatin, these stereocenters are (3R, 5R). Achieving a high degree of stereoselectivity in the synthesis of this side chain is a significant challenge.

The stereoselective synthesis of the dihydroxy heptanoate side chain typically starts from a chiral precursor. One established method involves the asymmetric reduction of a β-keto ester to generate the desired stereoisomer of the hydroxyl group. For the 6,7-dihydro variant, the synthetic strategy would focus on establishing the correct stereochemistry of the diol before or after the reduction of the C6-C7 double bond.

A potential stereoselective approach could involve starting with a chiral building block that already contains the desired (3R, 5R) stereochemistry. This chiral synthon would then be elaborated to construct the full heptanoate side chain, followed by coupling with the pyrimidine (B1678525) core of Rosuvastatin.

Elucidation of Reaction Mechanisms

The key reaction in the targeted synthesis of 6,7-Dihydro Rosuvastatin is the reduction of the C6-C7 double bond. The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then added sequentially to the double bond, typically from the same face, resulting in a syn-addition.

The stereochemical outcome of the hydrogenation can be influenced by the steric hindrance around the double bond and the choice of catalyst. In the context of a Rosuvastatin intermediate, the bulky pyrimidine ring and the protected diol side chain would influence the approach of the molecule to the catalyst surface, potentially directing the stereochemical outcome of the hydrogenation.

Formation as a Process-Related Impurity

The formation of 6,7-Dihydro Rosuvastatin as a process-related impurity during the synthesis of Rosuvastatin is a significant concern for pharmaceutical manufacturers. This impurity arises from the unintended reduction of the C6-C7 double bond of Rosuvastatin or its intermediates.

Identification of Precursor Materials and Byproducts

The primary precursor to the formation of 6,7-Dihydro Rosuvastatin is Rosuvastatin itself or any intermediate in its synthesis that contains the unsaturated heptenoate side chain. The presence of reducing agents or conditions that can generate reducing species in the reaction mixture can lead to the formation of this impurity.

Byproducts from other reaction steps, if not completely removed, could potentially act as catalysts or reducing agents in subsequent steps. For instance, residual metals from previous catalytic steps could, under certain conditions, facilitate the reduction of the double bond.

Investigation of Reaction Conditions Influencing Formation

Several reaction conditions during the synthesis of Rosuvastatin can influence the formation of the 6,7-dihydro impurity.

Presence of Reducing Agents: The most direct cause is the presence of reducing agents. While the main synthesis of Rosuvastatin does not typically involve a step aimed at reducing the C6-C7 double bond, the use of certain reagents for other transformations might inadvertently cause this reduction. For example, some borohydride (B1222165) reagents, under specific conditions, can reduce activated double bonds.

Temperature and Pressure: Elevated temperatures and pressures, especially in the presence of hydrogen or hydrogen-donating solvents, can promote reduction reactions.

pH: The stability of the double bond might be influenced by the pH of the reaction medium, although this is a less direct factor.

Table 2: Factors Influencing the Formation of 6,7-Dihydro Rosuvastatin Impurity

| Factor | Influence on Formation |

| Reducing Agents | Direct reduction of the C6-C7 double bond. |

| Residual Catalysts | Catalytic hydrogenation of the double bond if hydrogen is present. |

| Temperature | Higher temperatures can increase the rate of reduction. |

| Pressure | Higher hydrogen pressure increases the rate of catalytic hydrogenation. |

| Solvent | Certain solvents can act as hydrogen donors in the presence of a catalyst. |

To control the formation of 6,7-Dihydro Rosuvastatin, stringent control of the manufacturing process is essential. This includes the careful selection of reagents, thorough purification of intermediates to remove residual catalysts, and optimization of reaction conditions to minimize side reactions.

Impurity Profiling and Structural Elucidation of 6,7 Dihydro Rosuvastatin Sodium Salt

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of pharmaceutical impurities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. For 6,7-Dihydro Rosuvastatin (B1679574) Sodium Salt, both ¹H and ¹³C NMR are utilized to confirm the saturation of the side chain and to assign the chemical environment of each proton and carbon atom. While specific spectral data for this impurity is not widely published in peer-reviewed literature, the expected shifts can be inferred from the known spectrum of Rosuvastatin.

The key differentiation in the ¹H NMR spectrum would be the absence of the vinyl protons, which appear as multiplets in Rosuvastatin's spectrum (typically in the range of 5.5-6.5 ppm) rsc.org. Instead, additional aliphatic protons would be observed in the 1.2-1.8 ppm range, corresponding to the newly formed CH₂ groups at the C6 and C7 positions. The characteristic signals for the aromatic protons of the fluorophenyl group, the pyrimidine (B1678525) ring, the isopropyl group, and the N-methylsulfonamide group would remain largely unchanged.

Similarly, the ¹³C NMR spectrum would show the absence of the sp² carbon signals corresponding to the double bond in Rosuvastatin (typically around 120-135 ppm). In their place, new signals for the sp³ hybridized carbons at C6 and C7 would appear in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and carbons in the saturated side chain, providing definitive structural confirmation.

Table 1: Predicted Key ¹H and ¹³C NMR Spectral Data Comparison

| Atom Position | Rosuvastatin (Expected) | 6,7-Dihydro Rosuvastatin Sodium Salt (Predicted) | Rationale for Change |

| H-6, H-7 | ~5.5-6.5 ppm (multiplets) | ~1.2-1.8 ppm (multiplets) | Saturation of the C6-C7 double bond |

| C-6, C-7 | ~120-135 ppm | ~20-40 ppm | Change in hybridization from sp² to sp³ |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of pharmaceutical impurities. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular formula, C₂₂H₂₉FN₃NaO₆S, which has a molecular weight of 505.54 g/mol pharmaffiliates.com. This is 2.02 g/mol higher than Rosuvastatin Sodium due to the addition of two hydrogen atoms.

Table 2: Molecular Weight and Formula

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Rosuvastatin Sodium | C₂₂H₂₇FN₃NaO₆S | 503.52 |

| This compound | C₂₂H₂₉FN₃NaO₆S | 505.54 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to be very similar to that of Rosuvastatin, as the primary functional groups remain the same.

Key characteristic absorption bands would include:

O-H stretching: A broad band around 3400 cm⁻¹ corresponding to the hydroxyl groups.

N-H stretching: Although part of a sulfonamide, some N-H character might be observed.

C-H stretching: Aliphatic and aromatic C-H stretching vibrations typically appear between 2850-3100 cm⁻¹.

C=O stretching: A strong absorption around 1700-1750 cm⁻¹ for the carboxylate group.

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the pyrimidine and fluorophenyl rings.

S=O stretching: Strong absorptions for the sulfonyl group, typically around 1350 and 1150 cm⁻¹.

C-F stretching: A strong band in the 1200-1250 cm⁻¹ region.

The most significant, albeit subtle, difference in the IR spectrum compared to Rosuvastatin would be the absence of the C=C stretching vibration of the alkene in the side chain, which is often weak and may be masked by other absorptions researchgate.netresearchgate.net. The primary utility of IR in this context is to confirm the presence of the key functional groups consistent with the proposed structure.

Chromatographic Separation and Characterization Techniques

Chromatographic techniques are essential for separating impurities from the API and for their quantification. High-Performance Liquid Chromatography is the primary method used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical impurity profiling due to its high resolution and sensitivity. A variety of reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Rosuvastatin and its related substances unesp.br. These methods are typically stability-indicating, meaning they can resolve the API from its degradation products and process-related impurities.

For the separation of this compound from Rosuvastatin, a C18 or C8 column is commonly employed. The mobile phase usually consists of a mixture of an aqueous buffer (often with an acidic pH to ensure the ionization state of the analyte) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is typically performed using a UV detector at a wavelength of around 242 nm, which is near the absorption maximum of the pyrimidine chromophore unesp.brscribd.comasianjpr.com.

Due to the increased saturation and consequently slightly higher lipophilicity of the side chain, this compound is expected to have a slightly longer retention time than Rosuvastatin under typical reversed-phase conditions. The development of a robust HPLC method requires optimization of the mobile phase composition, pH, and column temperature to achieve adequate resolution between the impurity and the main component, as well as other potential impurities. The European Pharmacopoeia monograph for Rosuvastatin Calcium outlines an HPLC method for related substances, and similar conditions would be applicable for the detection of the dihydro impurity scribd.com.

For the isolation of the impurity for further spectroscopic characterization, preparative HPLC is utilized, which employs larger columns and higher flow rates to handle larger sample loads.

Table 3: Typical HPLC Method Parameters for Rosuvastatin Impurity Profiling

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, various dimensions |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403), acetate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~242 nm |

| Column Temperature | Ambient to 55 °C |

Gas Chromatography (GC) for Volatile Components (if applicable)

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Given that this compound is a non-volatile salt of a large organic molecule, direct analysis by GC is not feasible without derivatization. Derivatization to a more volatile ester form could theoretically allow for GC analysis, but this is not a common practice for this type of impurity, as HPLC offers a more direct and suitable analytical approach researchgate.net.

The application of GC in the context of Rosuvastatin manufacturing is typically for the determination of residual solvents used in the synthesis process. Headspace GC is the standard technique for this purpose, ensuring that volatile organic impurities are within acceptable limits. However, this technique is not applicable to the analysis of non-volatile impurities like this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a significant technique for the chiral separation of pharmaceuticals, offering notable advantages over traditional high-performance liquid chromatography (HPLC). ymcamerica.com For compounds related to Rosuvastatin, which contain multiple chiral centers, SFC provides a powerful tool for resolving enantiomers and diastereomers. The technique is particularly noted for its rapid analysis times, enhanced selectivity, and superior resolution, which stem from the use of supercritical carbon dioxide as the primary mobile phase. ymcamerica.com The low viscosity and high diffusivity of supercritical fluids contribute to these improved chromatographic performances. ymcamerica.com

Given the stereochemistry of Rosuvastatin and its derivatives like 6,7-Dihydro Rosuvastatin, a variety of diastereoisomeric impurities can exist. The effective separation of these stereoisomers is critical for accurate impurity profiling. Research has demonstrated the successful application of SFC, specifically UltraPerformance Convergence Chromatography™ (UPC²), for resolving the enantiomers of Rosuvastatin. In one such method, a chiral stationary phase (CSP) composed of cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) was utilized. This approach, employing a mixed alcohol co-solvent with a basic additive, achieved a resolution greater than 2.0 between the enantiomers. The identity of the peaks as Rosuvastatin enantiomers was confirmed using mass spectrometry, highlighting SFC's compatibility with this detection method, a limitation often found in normal-phase HPLC.

The selection of the chiral stationary phase is paramount for achieving separation. Polysaccharide-based CSPs, particularly those with cellulose or amylose (B160209) derivatives, are widely used and have proven effective for resolving a broad range of chiral compounds, including those structurally similar to Rosuvastatin, in both SFC and HPLC modes. ymcamerica.comnih.gov

Table 1: Example SFC Method for Rosuvastatin Enantiomeric Separation

| Parameter | Condition | Reference |

|---|---|---|

| Technique | ACQUITY UPC² (Convergence Chromatography) | |

| Column | ACQUITY UPC² Trefoil CEL1, 2.5 μm (cellulose tris-(3,5-dimethylphenylcarbamate)) | |

| Mobile Phase | CO₂ with a mixed alcohol co-solvent and a basic additive | |

| Detection | ACQUITY QDa Mass Detector | |

| Achieved Resolution | > 2.0 |

Isolation and Purification Methodologies for Reference Standards

The availability of highly purified reference standards is a prerequisite for the accurate identification, characterization, and quantification of impurities in active pharmaceutical ingredients (APIs) like this compound. The isolation and purification of these reference standards from complex mixtures, such as synthesis reaction masses or forced degradation samples, often rely on various chromatographic techniques.

Preparative high-performance liquid chromatography (preparative HPLC) is a cornerstone methodology for isolating process-related and degradation impurities of Rosuvastatin. derpharmachemica.comtsijournals.comresearchgate.net Researchers have successfully employed this technique to isolate specific impurities that were formed during stability studies or under stress conditions. For instance, an unknown impurity that formed under thermal stress was first enhanced by heating the drug product, and then isolated via preparative HPLC, resulting in a reference standard with a purity exceeding 98.4%. tsijournals.com Similarly, a meglumine (B1676163) adduct, which formed as a degradant in the drug product, was also successfully isolated using preparative HPLC for subsequent characterization. researchgate.net

In addition to preparative HPLC, column chromatography using silica (B1680970) gel is another established method for purifying reference standards. google.com This technique has been utilized in the purification of acid forms of Rosuvastatin degradation products. google.com A common strategy involves the initial hydrolysis of related lactone impurities using a basic aqueous solution, such as aqueous sodium hydroxide (B78521), to convert them into their corresponding salts. google.com These salts can then be further purified or converted to their acid forms, which are subsequently purified by column chromatography on silica gel. google.com The goal of these multi-step purification processes is to obtain reference markers of sufficient purity, often aiming for greater than 95% freedom from corresponding stereoisomers, to be used in analytical method development and validation. google.com

Table 2: Summary of Isolation and Purification Techniques for Rosuvastatin-Related Compounds

| Impurity Type | Isolation/Purification Method | Outcome | Reference |

|---|---|---|---|

| Thermal Degradation Impurity | Preparative HPLC | Purity >98.4% | tsijournals.com |

| Meglumine Adduct Impurity | Preparative HPLC | Successful isolation for characterization | researchgate.net |

| Process-Related Impurities | Preparative HPLC | Successful isolation for characterization | derpharmachemica.com |

| Degradation Product (Acid Form) | Column Chromatography (Silica Gel) | Purified reference standard (~95% purity) | google.com |

Degradation Pathways and Stability Assessment of 6,7 Dihydro Rosuvastatin Sodium Salt

Forced Degradation Studies of Rosuvastatin (B1679574) Leading to 6,7-Dihydro Rosuvastatin Sodium Salt

Forced degradation studies of rosuvastatin have revealed its susceptibility to various stress conditions, leading to the formation of several degradation products. While the primary degradants are often reported as the lactone and photo-isomers, the formation of 6,7-Dihydro Rosuvastatin is also a notable pathway under certain conditions.

Photodegradation Kinetics and Mechanisms

Rosuvastatin is known to be labile to photolytic conditions. nih.gov Upon exposure to light, particularly UV radiation, it can undergo degradation to form various products. One significant photodegradation pathway involves a radical-mediated mechanism that leads to the formation of two cyclic epimeric compounds. nih.gov Kinetic studies have shown that rosuvastatin can degrade completely to these photoproducts within a few hours at room temperature. nih.gov While the primary focus of many photodegradation studies has been on these cyclic derivatives, the potential for the formation of this compound under specific photolytic conditions warrants further investigation. The reduction of the double bond at the 6,7-position could theoretically occur as a secondary photochemical reaction, although specific studies detailing the kinetics and mechanisms of this particular transformation are not extensively documented in publicly available literature.

Acidic Hydrolytic Degradation Pathways

Acidic hydrolysis is a significant degradation pathway for rosuvastatin. nih.gov The drug is considerably unstable in acidic environments, leading to the formation of multiple degradation products. semanticscholar.org The primary degradation product under acidic conditions is often identified as the lactone form, resulting from intramolecular esterification. However, the complex degradation profile in acidic media suggests the possibility of other reactions occurring, including those that could lead to the saturation of the heptenoate side chain, thereby forming 6,7-Dihydro Rosuvastatin. Detailed mechanistic studies are required to fully elucidate the specific pathways and intermediates involved in the formation of this dihydro derivative under acidic stress.

Stability under Neutral and Basic Hydrolytic Conditions

In contrast to its instability in acidic media, rosuvastatin demonstrates considerable stability under neutral and basic hydrolytic conditions. nih.govsemanticscholar.org Forced degradation studies have shown minimal degradation when rosuvastatin is exposed to neutral or alkaline solutions, even at elevated temperatures. Therefore, the formation of this compound is not considered a significant degradation pathway under these conditions.

Oxidative and Thermal Degradation Profiles

Rosuvastatin is generally found to be stable under oxidative and thermal stress. nih.govsemanticscholar.org Studies subjecting rosuvastatin to oxidizing agents and high temperatures have not reported the formation of 6,7-Dihydro Rosuvastatin as a major degradation product. This suggests that the double bond in the heptenoate chain is not readily reduced under these specific stress conditions.

Identification and Elucidation of Secondary Degradation Products

Information regarding the secondary degradation of this compound is scarce. Once formed, this impurity may itself be susceptible to further degradation under various stress conditions. A study on the secondary degradants of rosuvastatin calcium identified the formation of acetaldehyde, which was found to originate from the direct degradation of another impurity (Imp-C), a process accompanied by the formation of other impurities. nih.gov While this study does not directly address the degradation of 6,7-Dihydro Rosuvastatin, it highlights the complexity of degradation pathways and the potential for primary degradants to undergo further transformations. Further research is necessary to identify and characterize the potential secondary degradation products of this compound to fully understand its stability profile.

Mechanistic Proposals for Degradation Transformations

The precise mechanism for the formation of 6,7-Dihydro Rosuvastatin from rosuvastatin is not extensively detailed in the available scientific literature. However, based on general chemical principles, the conversion would involve the reduction of the carbon-carbon double bond at the 6,7-position of the heptenoate side chain. This reduction could potentially occur through a catalytic hydrogenation process if a suitable catalyst is present, or possibly through a disproportionation reaction under certain stress conditions.

In the context of photodegradation, a proposed mechanism for other rosuvastatin degradants involves a radical-mediated pathway. nih.gov It is conceivable that a similar radical mechanism could, under specific circumstances, lead to the saturation of the double bond, although this remains speculative without direct experimental evidence. For acidic hydrolysis, while lactonization is the predominant pathway, it is possible that a series of reactions, potentially involving protonation and subsequent hydride transfer from a sacrificial molecule, could result in the formation of the dihydro derivative. Elucidating the exact mechanisms will require dedicated studies involving isotopic labeling and detailed analysis of reaction intermediates.

Analytical Methodologies for Detection, Quantification, and Purity Assessment

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial as they can distinguish the analyte from its potential degradation products. This is particularly important in determining the shelf-life of a drug substance and ensuring that the analytical method remains accurate over time.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile impurities like 6,7-Dihydro Rosuvastatin (B1679574) Sodium Salt. The development of a stability-indicating HPLC method requires careful optimization of several parameters to achieve the desired separation and sensitivity.

The choice of the stationary phase is paramount for achieving effective separation of 6,7-Dihydro Rosuvastatin Sodium Salt from Rosuvastatin and other related impurities. Reversed-phase chromatography is the most common approach.

C18 (Octadecylsilane) Columns: These are the most widely used stationary phases for the analysis of Rosuvastatin and its impurities due to their hydrophobic nature, which provides good retention for the moderately polar analytes. Columns with a particle size of 3.5 µm to 5 µm and a length of 150 mm to 250 mm are frequently employed.

C8 (Octylsilane) Columns: C8 columns are less hydrophobic than C18 columns and can offer different selectivity, which may be advantageous in resolving closely eluting impurities.

End-capped Columns: To minimize peak tailing caused by the interaction of basic functional groups with residual silanols on the silica (B1680970) surface, end-capped columns are generally preferred.

| Stationary Phase | Typical Particle Size (µm) | Common Column Dimensions (mm) | Key Characteristics |

|---|---|---|---|

| C18 (Octadecylsilane) | 3.5, 5 | 150 x 4.6, 250 x 4.6 | High hydrophobicity, excellent for retaining and separating Rosuvastatin and its impurities. |

| C8 (Octylsilane) | 3.5, 5 | 150 x 4.6, 250 x 4.6 | Less hydrophobic than C18, offers alternative selectivity. |

| Phenyl-Hexyl | 3, 5 | 150 x 4.6 | Provides different selectivity based on pi-pi interactions, useful for aromatic compounds. |

The mobile phase composition is a critical factor that influences the retention and elution of this compound. It typically consists of an aqueous component and an organic modifier.

Aqueous Phase: A buffered aqueous solution is often used to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times and improved peak shapes. Buffers such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers are common choices. ijpsdronline.comscielo.br The pH is often maintained in the acidic range (around 3.0 to 5.0) to suppress the ionization of the carboxylic acid group in Rosuvastatin and its impurities.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic solvents in the mobile phase. The proportion of the organic modifier is adjusted to control the elution strength. ijpsdronline.com

Gradient Elution: Due to the presence of multiple impurities with varying polarities in a typical Rosuvastatin sample, a gradient elution program is often necessary. This involves changing the composition of the mobile phase during the chromatographic run to ensure that all compounds, including the parent drug and all impurities like 6,7-Dihydro Rosuvastatin, are well-resolved within a reasonable timeframe. ijpsdronline.com

An example of a gradient elution program for the analysis of Rosuvastatin and its impurities is provided below.

| Time (minutes) | % Aqueous Phase (e.g., 0.01M Ammonium Acetate) | % Organic Phase (e.g., Acetonitrile) |

|---|---|---|

| 0 | 60 | 40 |

| 15 | 40 | 60 |

| 25 | 20 | 80 |

| 30 | 60 | 40 |

| 35 | 60 | 40 |

For unambiguous identification and quantification, especially at low levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The coupling of HPLC with a mass spectrometer provides a high degree of specificity.

Ionization Techniques: Electrospray Ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound.

Mass Analyzer: A triple quadrupole mass spectrometer is often employed for quantitative analysis in Multiple Reaction Monitoring (MRM) mode, which offers excellent sensitivity and selectivity. For structural elucidation of unknown impurities, high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap are utilized. rjptonline.org

The specificity of LC-MS allows for the accurate quantification of this compound even if it co-elutes with other components chromatographically.

While this compound itself is not volatile, its synthesis and purification processes may involve the use of organic solvents. Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace sampler is the standard technique for the identification and quantification of these residual solvents. scielo.br The method involves heating the sample in a sealed vial to allow the volatile solvents to partition into the headspace gas, which is then injected into the GC-MS system. scielo.br This technique is crucial for ensuring that the final product complies with the safety limits for residual solvents set by regulatory authorities like the ICH. scielo.br

High-Performance Liquid Chromatography (HPLC) Method Development

Method Validation Parameters

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scielo.br

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsdronline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsdronline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of typical acceptance criteria for these validation parameters is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of the analyte; peak purity should pass. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | Typically between 98.0% and 102.0% |

| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | RSD of results should be within acceptable limits after minor changes in method parameters. |

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. ijpsonline.comijpbs.com In the context of this compound, the method must be able to distinguish its chromatographic peak from that of Rosuvastatin and other related substances.

Developed UHPLC and HPLC methods have demonstrated high selectivity, achieving baseline separation of all known Rosuvastatin impurities listed in pharmacopoeias, such as the European Pharmacopoeia (EP). nih.govuniroma1.itmdpi.com This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. asianjpr.com The analytical method is considered specific if no interference is observed at the retention time of this compound from peaks corresponding to other degradation products or the parent compound, Rosuvastatin. asianjpr.comresearchgate.net The use of a photodiode array (PDA) detector can further confirm peak purity, ensuring the chromatographic peak corresponds to a single component. asianjpr.com

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For impurity quantification methods, linearity is typically assessed by preparing a series of solutions containing the impurity at concentrations spanning from the quantitation limit to approximately 120% or 150% of the specification limit. ijpsonline.com The linearity of methods used for determining Rosuvastatin impurities has been confirmed over various concentration ranges, consistently yielding high correlation coefficients (r²), typically greater than 0.999. nih.govhealthinformaticsjournal.comwho.intnih.gov

Table 1: Representative Linearity Data for Rosuvastatin and Related Impurities

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Rosuvastatin | 0.78 - 100 | 0.9997 | who.int |

| Rosuvastatin | 20 - 60 | > 0.999 | pharmascholars.com |

| Rosuvastatin | 3.0 - 1602.0 | > 0.999 | nih.gov |

| Rosuvastatin Impurities (general) | LOQ - 150% of test level | ≥ 0.999 | ijpsonline.com |

Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix and the percentage of the analyte recovered is calculated. For impurities like this compound, accuracy is typically evaluated at multiple concentration levels. Methods for Rosuvastatin and its impurities consistently show excellent accuracy, with recovery values generally falling within the standard range of 98% to 102%. nih.govpharmascholars.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval. asianjpr.com

Intermediate Precision (Inter-day/Inter-analyst precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. mdpi.comasianjpr.com

Precision is reported as the relative standard deviation (%RSD). For impurity analysis, the acceptance criterion for %RSD is typically not more than 5.0% to 10%, depending on the concentration level.

Table 2: Summary of Accuracy and Precision Data for Analytical Methods

| Parameter | Analyte | Result | Acceptance Criteria | Reference |

|---|---|---|---|---|

| Accuracy (% Recovery) | Rosuvastatin | 98.29 - 101.48% | Typically 98-102% | nih.gov |

| Accuracy (% Recovery) | Rosuvastatin | 99.86 - 102.86% | Typically 98-102% | nih.gov |

| Repeatability (%RSD) | Rosuvastatin Impurities | 0.2 - 0.4% | ≤ 5.0% | mdpi.com |

| Intermediate Precision (%RSD) | Rosuvastatin Impurities | 0.5 - 1.3% | ≤ 5.0% | mdpi.com |

| Intra-day Precision (%RSD) | Rosuvastatin | 1.06 - 1.54% | ≤ 2.0% | who.int |

| Inter-day Precision (%RSD) | Rosuvastatin | 0.103 - 1.78% | ≤ 2.0% | who.int |

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit (DL or LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsonline.com The Quantitation Limit (QL or LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsonline.comnih.gov

These limits define the sensitivity of the method. They are crucial for impurity profiling, ensuring that even trace amounts of substances like this compound can be reliably controlled. These values are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. ijpsonline.comnih.gov

Table 3: Examples of LOD and LOQ Values from Validated Methods

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|

| Rosuvastatin Lactone Impurity | 0.01 | 0.04 | asianjpr.com |

| Rosuvastatin Impurity A | 0.15 | 0.45 | ijpsonline.com |

| Rosuvastatin Impurity B | 0.20 | 0.60 | ijpsonline.com |

| Rosuvastatin | 0.78 | 1.56 | who.int |

| Rosuvastatin | 0.12 | 0.39 | nih.gov |

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov For HPLC methods, robustness is tested by slightly altering parameters such as:

Flow rate (e.g., ±0.1 mL/min) who.intnih.gov

Mobile phase composition (e.g., ±2% organic phase) nih.gov

Column temperature (e.g., ±5°C) ijrrr.com

Detection wavelength (e.g., ±2 nm) nih.gov

The method is considered robust if system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits despite these changes. ijrrr.com

Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, and instruments. This parameter is assessed to ensure the method is transferable and can be performed consistently. ijrrr.com

Application of Reference Standards in Analytical Quality Control

Reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity of a substance. chemicea.com For this compound, a specific reference standard is critical for accurate analytical quality control.

The applications of reference standards are multifaceted:

Identification: The retention time of a peak in a sample chromatogram is compared to that of the reference standard to confirm the identity of the impurity.

Quantification: Reference standards are used to prepare calibration curves to accurately determine the concentration of the impurity in a sample.

Method Validation: They are essential for validating analytical methods, particularly for assessing parameters like specificity, linearity, accuracy, and LOQ.

System Suitability: A solution containing the main drug and key impurities, including this compound, is often used to test the resolution and performance of the chromatographic system before analysis. nih.gov

Pharmaceutical reference standards for Rosuvastatin and its impurities are available from various specialized suppliers and are crucial for ensuring that drug products meet the stringent purity requirements set by regulatory authorities. chemicea.compharmaffiliates.comsynthinkchemicals.com

Pre Clinical Investigation of Biological Relevance of 6,7 Dihydro Rosuvastatin Sodium Salt

In Silico Assessment of Potential Biological Impact

In silico methods, which utilize computer simulations, are valuable tools for predicting the biological activity and potential toxicity of chemical compounds, including pharmaceutical impurities, before extensive laboratory testing is undertaken. researchgate.net

Computational toxicology and pharmacology employ a variety of models to predict how a molecule might behave in a biological system. These models are built on existing data and use a compound's structure to forecast its properties. For an impurity like 6,7-Dihydro Rosuvastatin (B1679574), these models can offer initial insights into its potential to interact with biological targets. nih.gov

Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net Molecular docking predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor, and estimates the strength of the interaction. nih.gov While specific predictive models for 6,7-Dihydro Rosuvastatin are not extensively published, its known structure allows for its evaluation using general models trained on similar compounds. lgcstandards.com

Table 1: Computational Models for Biological Activity Prediction

| Model Type | Predicted Parameter | Relevance for 6,7-Dihydro Rosuvastatin |

|---|---|---|

| QSAR | Biological activity (e.g., enzyme inhibition), toxicity | Predicts potential for HMG-CoA reductase inhibition or other effects based on structural similarity to known active/inactive molecules. |

| Molecular Docking | Binding affinity and mode to a specific protein target | Simulates the interaction with HMG-CoA reductase to predict if the structural change affects binding compared to Rosuvastatin. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Forecasts pharmacokinetic properties and potential for off-target toxicity. |

The primary structural difference between Rosuvastatin and 6,7-Dihydro Rosuvastatin is the saturation of the double bond in the heptenoic acid side chain. lgcstandards.comnih.gov In Rosuvastatin, the (6E)-heptenoic acid chain contains a double bond that contributes to a specific, rigid conformation. This conformation is crucial for optimal binding to the active site of the HMG-CoA reductase enzyme. researchgate.netnih.gov

The saturation of this bond to form a heptanoic acid side chain in 6,7-Dihydro Rosuvastatin introduces greater conformational flexibility. In the context of statins, the precise three-dimensional arrangement of the dihydroxy acid portion (the "pharmacophore") is vital for its competitive inhibitory action against the natural substrate, HMG-CoA. nih.gov The increased flexibility in the 6,7-Dihydro derivative would likely disrupt the optimal positioning of the hydroxyl and carboxyl groups within the enzyme's active site. This change is predicted to result in a weaker binding affinity and, consequently, a significant reduction in HMG-CoA reductase inhibitory activity compared to the parent Rosuvastatin molecule.

Table 2: Structural Comparison of Rosuvastatin and 6,7-Dihydro Rosuvastatin

| Feature | Rosuvastatin | 6,7-Dihydro Rosuvastatin | Predicted Impact on Activity |

|---|---|---|---|

| Heptanoic Side Chain | Contains a C6-C7 double bond ((6E)-heptenoate) | Saturated C6-C7 single bond (heptanoate) | Increased conformational flexibility. |

| Side Chain Rigidity | Relatively rigid | More flexible | Weaker interaction with the HMG-CoA reductase active site. |

| Pharmacophore Orientation | Optimal for enzyme binding | Potentially suboptimal due to increased flexibility | Reduced enzyme inhibitory potency. |

In Vitro Pharmacological Evaluation

In vitro studies use isolated biological components, such as enzymes or cells, to directly measure the pharmacological effects of a compound.

Rosuvastatin is a highly potent, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govnih.gov Its inhibitory activity is a key determinant of its lipid-lowering efficacy. As an impurity, the most relevant biological question for 6,7-Dihydro Rosuvastatin is its potential to inhibit this same enzyme.

Based on the SAR analysis, it is anticipated that 6,7-Dihydro Rosuvastatin would be a significantly weaker inhibitor of HMG-CoA reductase than Rosuvastatin. While specific IC50 or Ki values for this impurity are not widely reported in scientific literature, pharmacopeial standards for Rosuvastatin implicitly consider the biological activity of such impurities by setting strict limits on their allowable levels in the final drug product. derpharmachemica.comnih.gov The European Pharmacopoeia, for instance, lists this compound as "Rosuvastatin impurity B." nih.gov

Table 3: HMG-CoA Reductase Inhibition Profile

| Compound | Reported IC50 | Potency |

|---|---|---|

| Rosuvastatin | ~5-11 nM chemscene.comcaymanchem.com | Very High |

| 6,7-Dihydro Rosuvastatin | Data not available; predicted to be significantly higher than Rosuvastatin | Predicted to be Low to Moderate |

Beyond their primary target, some statins have been shown to interact with other receptors, which may contribute to their pleiotropic effects. For example, studies combining computational modeling and experimental approaches have suggested that Rosuvastatin can act as a direct ligand for the human Constitutive Androstane Receptor (CAR), complexed with the Retinoid X Receptor alpha (RXRα). molecular-interactions.sidrugbank.com This nuclear receptor is involved in the regulation of drug metabolism.

Whether 6,7-Dihydro Rosuvastatin can bind to this or other receptors has not been documented. Any such off-target binding would be highly dependent on the concentration of the impurity present. Given the low levels at which impurities are typically found in pharmaceutical products, clinically significant receptor binding is generally considered unlikely unless the affinity is exceptionally high.

Recent research has highlighted the ability of statins to modulate various intracellular signaling pathways, contributing to effects beyond cholesterol reduction. One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, a primary regulator of cellular defense against oxidative stress. nih.govfrontiersin.orgfrontiersin.org Studies have demonstrated that Rosuvastatin can activate the Nrf2 pathway, leading to the expression of antioxidant genes. nih.govnih.govresearchgate.net This action may underlie some of the anti-inflammatory and cardioprotective benefits of the drug. nih.gov

There are no specific studies investigating the effect of 6,7-Dihydro Rosuvastatin on the Nrf2-ARE pathway or other cellular signaling cascades. It is plausible that if the compound is taken up by cells, it could have some modulatory activity. However, given its predicted lower primary activity at the HMG-CoA reductase level, any downstream effects on cellular pathways are also expected to be substantially less pronounced than those of the parent Rosuvastatin.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6,7-Dihydro Rosuvastatin Sodium Salt |

| Atorvastatin |

| Cerivastatin |

| Fluvastatin |

| Pravastatin |

| Rosuvastatin |

Pre-clinical Animal Model Studies (Non-Human In Vivo)

Preclinical animal models are essential for understanding the potential effects of new chemical entities, including impurities of established drugs. Such studies provide foundational knowledge before any consideration of human exposure. For this compound, specific data from such models are not available in published literature.

Regulatory Science and Quality Control Frameworks for 6,7 Dihydro Rosuvastatin Sodium Salt

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances and products. ich.orgich.org These guidelines, particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for reporting, identifying, and qualifying impurities. ich.orgich.org

Impurities in Rosuvastatin (B1679574) can originate from various sources, including by-products of the synthesis process and degradation of the active pharmaceutical ingredient (API). chemicea.com 6,7-Dihydro Rosuvastatin is a process-related impurity that must be monitored and controlled to meet these stringent regulatory standards. chemicea.com According to ICH guidelines, any impurity present above the identification threshold must be structurally characterized, and if it exceeds the qualification threshold, its safety must be established through appropriate studies. ich.orgich.org

The acceptable level for known and unknown related compounds in a drug substance is typically less than 0.15% and 0.10%, respectively. derpharmachemica.com To adhere to these regulations, manufacturers must develop robust analytical methods to detect and quantify impurities like 6,7-Dihydro Rosuvastatin. derpharmachemica.com The ICH guidelines also emphasize the importance of understanding the formation of impurities to implement effective control strategies. ich.org

Table 1: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

Role in Abbreviated New Drug Application (ANDA) Submissions

For generic drug manufacturers, the Abbreviated New Drug Application (ANDA) is the pathway to obtain approval for a generic version of a branded drug. A crucial component of an ANDA submission is the demonstration of bioequivalence and pharmaceutical equivalence to the reference listed drug (RLD). This includes a thorough characterization of the impurity profile of the generic product and ensuring it is comparable to that of the RLD.

Reference standards for impurities like 6,7-Dihydro Rosuvastatin play a vital role in this process. synthinkchemicals.com They are used in the validation of analytical methods to accurately identify and quantify the impurity in the generic drug product. synzeal.comsynthinkchemicals.com Furthermore, these reference standards are essential for conducting any necessary toxicity studies to qualify new impurities or higher levels of existing impurities compared to the RLD. synthinkchemicals.com The identification of impurity structures is a fundamental requirement for drug registration. google.com

Pharmacopeial Standards and Reference Material Traceability (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for drug substances, products, and their impurities. chemicea.comgoogle.com These standards include monographs that specify the tests, procedures, and acceptance criteria for ensuring the quality and purity of a drug. 6,7-Dihydro Rosuvastatin is recognized as a potential impurity in Rosuvastatin and is listed in pharmacopeias, for instance as Rosuvastatin EP Impurity L. synthinkchemicals.com

The availability of well-characterized reference materials for impurities is essential for complying with pharmacopeial standards. usp.org These reference standards, which are traceable to the primary standards of the pharmacopeias, are used to calibrate analytical instruments and validate test methods. synzeal.com This traceability ensures the accuracy and reliability of the quality control tests performed by manufacturers. usp.org

Table 2: Identification of 6,7-Dihydro Rosuvastatin Sodium Salt

| Identifier | Information |

|---|---|

| Chemical Name | sodium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate lgcstandards.com |

| CAS Number | 1347362-67-7 pharmaffiliates.com |

| Molecular Formula | C22H29FN3NaO6S pharmaffiliates.com |

| Molecular Weight | 505.54 pharmaffiliates.com |

Quality Control and Quality Assurance Applications in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, Quality Control (QC) and Quality Assurance (QA) are integral functions that ensure the final product meets all quality specifications. The use of impurity reference standards, such as this compound, is a cornerstone of these operations. synthinkchemicals.com

During the manufacturing process of Rosuvastatin, QC laboratories perform routine testing of the API and the finished drug product to monitor the levels of impurities. unesp.br High-Performance Liquid Chromatography (HPLC) is a common analytical technique used for this purpose. unesp.brmdpi.com Reference standards of 6,7-Dihydro Rosuvastatin are used to:

Identify and Confirm: The presence of the impurity by comparing the retention time of the peak in the sample chromatogram with that of the reference standard. mdpi.com

Quantify: The amount of the impurity present in the sample by comparing the peak area to that of a known concentration of the reference standard. mdpi.com

These tests are crucial for batch release, ensuring that each batch of Rosuvastatin meets the predefined acceptance criteria for impurities before it is made available to the public. synthinkchemicals.com

Q & A

Q. What research gaps exist in understanding the polymorphic behavior of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.